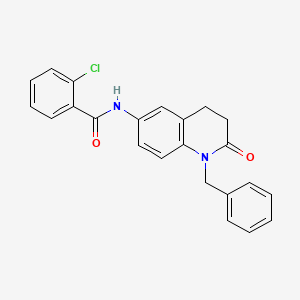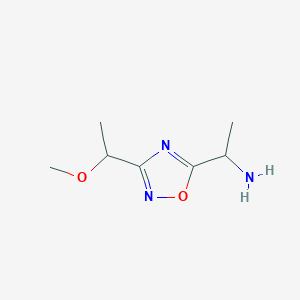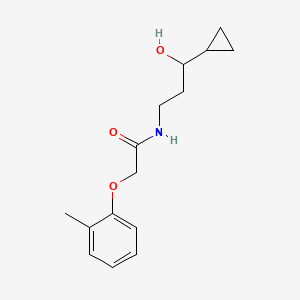![molecular formula C18H24ClNO3 B2475482 1-(4-CHLOROPHENYL)-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]CYCLOPENTANE-1-CARBOXAMIDE CAS No. 1421513-50-9](/img/structure/B2475482.png)
1-(4-CHLOROPHENYL)-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]CYCLOPENTANE-1-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-CHLOROPHENYL)-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]CYCLOPENTANE-1-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyclopentane ring, and multiple hydroxyl groups.
Preparation Methods
The synthesis of 1-(4-CHLOROPHENYL)-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]CYCLOPENTANE-1-CARBOXAMIDE involves several steps, including the formation of the cyclopentane ring and the introduction of the chlorophenyl group. The reaction conditions typically involve the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
1-(4-CHLOROPHENYL)-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]CYCLOPENTANE-1-CARBOXAMIDE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes and pathways. In medicine, it could be investigated for its therapeutic potential in treating various diseases. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]CYCLOPENTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
1-(4-CHLOROPHENYL)-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]CYCLOPENTANE-1-CARBOXAMIDE can be compared with other similar compounds, such as 1-(4-CHLOROPHENYL)-1-HYDROXY-3-OXOISOINDOLINE While both compounds contain a chlorophenyl group, their structures and properties differ significantly
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO3/c19-14-5-3-13(4-6-14)18(7-1-2-8-18)17(23)20-15-9-12(11-21)16(22)10-15/h3-6,12,15-16,21-22H,1-2,7-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIRVQJILZYODM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3CC(C(C3)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-cyano-5-[(prop-2-en-1-yl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2475402.png)
![2-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2475404.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2475409.png)
![2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2475410.png)

![Ethyl 2-[(4-methoxyphenyl)amino]cyclohex-1-ene-1-carboxylate](/img/structure/B2475413.png)
![Ethyl 7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2475414.png)

![1-[(5-Bromopyrimidin-2-yl)amino]-3-phenylpropan-2-ol](/img/structure/B2475417.png)
![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2475418.png)
![N-(4-bromo-3-methylphenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2475422.png)
